molecular formula C14H15Cl2N3O2 B2824454 N-(3,4-dichlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014046-07-1

N-(3,4-dichlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2824454
CAS No.: 1014046-07-1
M. Wt: 328.19
InChI Key: QMRNIFNMLKETAI-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a chemical compound designed for scientific research and development, offered strictly For Research Use Only and not intended for diagnostic or therapeutic applications. Pyrazole carboxamides represent a significant area of investigation in medicinal and agricultural chemistry due to their diverse biological activities . Specifically, structural analogs of this compound have demonstrated potent antifungal effects by targeting fungal respiration. Research on similar molecules has shown they can inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, and disrupt the mitochondrial membrane potential, leading to impaired energy production and cell death in fungal pathogens . Furthermore, the pyrazole scaffold is found in compounds investigated for their antibiotic adjuvant properties, showing synergistic activity with established antibiotics like colistin against multidrug-resistant Gram-negative bacteria . The molecular structure of this compound, featuring a 3,4-dichlorophenyl group and a 3-ethoxy substitution on the pyrazole ring, suggests potential for interaction with various biological targets. Researchers may find this compound valuable for exploring new antifungal agents, antibiotic resistance breakers, or as a tool for studying mitochondrial function and enzyme inhibition. Please refer to the product's Safety Data Sheet for safe handling procedures. This product is for laboratory research use only.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O2/c1-3-19-8-10(14(18-19)21-4-2)13(20)17-9-5-6-11(15)12(16)7-9/h5-8H,3-4H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRNIFNMLKETAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:
  • In contrast, analogs with nitro groups (e.g., compound 8) or pyridine linkers (e.g., compound 35) may exhibit altered electronic properties affecting binding affinity .
  • Synthetic Complexity : HATU/DIPEA-mediated couplings (compounds 8, 35) achieve moderate yields, while alkylation strategies (compound 2) require optimization for scalability . The target compound’s synthesis likely involves similar coupling steps but with ethoxy and ethyl precursors.
  • Diverse Applications : While the target compound’s exact role is unclear, analogs span therapeutic (kinase activation, TEAD inhibition) and pesticidal (propanil) uses, highlighting the versatility of 3,4-dichlorophenyl carboxamides .

Functional Comparisons

  • Kinase Modulation : Compound 8 activates c-Abl kinase, whereas compound 35’s dihydropyrazole core may favor allosteric binding. The target compound’s ethoxy group could sterically hinder kinase interactions, redirecting activity toward TEAD inhibition .
  • Agrochemical vs. Pharmaceutical Use : Propanil’s simple structure aligns with herbicidal activity, while complex pyrazoles (e.g., compound 8, target compound) are tailored for selective protein interactions, underscoring structure-application relationships .

Q & A

Q. Q1. What are the optimal synthetic routes for N-(3,4-dichlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Synthetic Pathways : Multi-step synthesis typically involves (i) pyrazole ring formation via cyclocondensation of hydrazines with β-keto esters, (ii) introduction of the 3-ethoxy group via alkylation, and (iii) coupling with 3,4-dichloroaniline using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Critical Parameters :
    • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in coupling steps.
    • Temperature : Pyrazole cyclization requires 80–100°C for 6–12 hours to achieve >70% yield .
    • Catalysts : Pd/C or CuI may accelerate cross-coupling reactions for substituent introduction .
  • Purity Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity to >95% .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of the compound?

Methodological Answer:

  • 1H NMR : Key signals include:
    • Pyrazole H-5: δ 6.8–7.2 ppm (singlet, integration 1H).
    • Ethoxy group: δ 1.3–1.5 ppm (triplet, CH3) and δ 4.0–4.2 ppm (quartet, CH2) .
  • 13C NMR : Carboxamide carbonyl at δ 165–170 ppm; pyrazole carbons at δ 140–160 ppm .
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N-H (3300 cm⁻¹) confirm carboxamide .
  • MS : Molecular ion peak at m/z 356.2 (calculated for C₁₄H₁₃Cl₂N₃O₂) with fragmentation patterns matching pyrazole ring cleavage .

Advanced Research Questions

Q. Q3. How do substituents (e.g., 3,4-dichlorophenyl vs. 3,4-difluorophenyl) impact biological activity and receptor binding?

Methodological Answer:

  • Comparative SAR Analysis :

    Substituent LogP Binding Affinity (Ki) Bioactivity
    3,4-Dichlorophenyl3.812 nM (CB1 receptor)Antagonist
    3,4-Difluorophenyl3.245 nMWeak antagonist
    • Mechanistic Insight : Chlorine’s higher electronegativity enhances hydrophobic interactions with receptor pockets, improving binding .
  • Experimental Design :

    • Use radioligand displacement assays (e.g., [³H]CP-55,940 for CB1) to quantify affinity .
    • Molecular docking (AutoDock Vina) predicts binding poses in silico .

Q. Q4. How can researchers resolve contradictions in reported biological data (e.g., agonist vs. antagonist activity) for this compound?

Methodological Answer:

  • Potential Causes :
    • Assay Variability : Cell-based vs. tissue-based assays (e.g., mouse vas deferens) yield divergent functional outcomes .
    • Metabolite Interference : Hepatic metabolites (e.g., dichloroaniline derivatives) may exhibit off-target effects .
  • Resolution Strategies :
    • Standardized Protocols : Use identical assay conditions (e.g., aCSF buffer pH 7.4 ).
    • Metabolite Profiling : LC-MS/MS identifies active metabolites in biological matrices .

Methodological Challenges

Q. Q5. What strategies mitigate degradation during in vitro pharmacological studies?

Methodological Answer:

  • Stability Analysis :
    • pH Sensitivity : Degrades rapidly at pH < 5 (hydrolysis of ethoxy group); use neutral buffers .
    • Light Exposure : Protect from UV light to prevent aryl chloride bond cleavage .
  • Stabilization Methods :
    • Add antioxidants (e.g., 0.1% BHT) to incubation media .
    • Use fresh stock solutions in DMSO (avoid freeze-thaw cycles) .

Future Research Directions

Q. Q6. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

Methodological Answer:

  • Key Parameters :
    • LogP : Optimal range 2–5 for BBB permeability .
    • PSA (Polar Surface Area) : <90 Ų enhances passive diffusion .
  • In Silico Tools :
    • QSPR Models : Predict BBB penetration using MOE or Schrödinger .
    • MD Simulations : Assess membrane partitioning in lipid bilayers (GROMACS) .

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